Cas no 2005567-52-0 (1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione)

1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione
- 2005567-52-0
- EN300-1127545
-
- Inchi: 1S/C13H22O2/c1-8(11(15)12(2,3)4)10(14)9-7-13(9,5)6/h8-9H,7H2,1-6H3
- InChI Key: AVYBWKVPJXPJEN-UHFFFAOYSA-N
- SMILES: O=C(C(C)C(C(C)(C)C)=O)C1CC1(C)C
Computed Properties
- Exact Mass: 210.161979940g/mol
- Monoisotopic Mass: 210.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 34.1Ų
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127545-5g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1127545-10g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 10g |
$3622.0 | 2023-10-26 | |
Enamine | EN300-1127545-2.5g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1127545-5.0g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1127545-0.1g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1127545-0.25g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1127545-0.5g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1127545-1.0g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1127545-0.05g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1127545-1g |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione |
2005567-52-0 | 95% | 1g |
$842.0 | 2023-10-26 |
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione Related Literature
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1. Back matter
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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4. Book reviews
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on 1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione
Introduction to 1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione (CAS No. 2005567-52-0)
1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione is a complex organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research due to its unique structural features and potential applications. With the CAS number 2005567-52-0, this molecule represents a fascinating example of how structural complexity can be harnessed for functional design. The compound belongs to the class of ketones and diketones, characterized by the presence of two carbonyl groups in its molecular structure. This specific arrangement not only contributes to its reactivity but also opens up possibilities for diverse chemical transformations.
The molecular formula of 1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione can be expressed as C₁₁H₁₈O₂. This formula highlights the presence of multiple alkyl groups and the two oxygen atoms incorporated into the carbon backbone. The 2,2-dimethylcyclopropyl substituent is particularly noteworthy, as it introduces a rigid cyclic structure that can influence the compound's spatial conformation and interactions with other molecules. Such structural motifs are often exploited in drug design to enhance binding affinity or modulate metabolic stability.
In recent years, there has been growing interest in exploring the applications of structurally diverse ketones in pharmaceutical development. The 1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione molecule has been studied for its potential role as an intermediate in synthesizing more complex pharmacophores. Researchers have been particularly intrigued by its ability to serve as a precursor for molecules with anti-inflammatory or antimicrobial properties. The presence of multiple chiral centers in its structure also makes it a valuable candidate for studying stereoselective synthesis—a critical aspect of modern drug development.
One of the most compelling aspects of this compound is its versatility in chemical reactions. The ketone groups provide multiple sites for nucleophilic addition reactions, while the dimethylcyclopropyl moiety offers stability against certain types of degradation pathways. These features make it an attractive building block for constructing larger molecular frameworks. For instance, recent studies have demonstrated its utility in generating novel heterocyclic compounds that exhibit promising biological activities. Such findings underscore the importance of exploring underutilized chemical scaffolds in the quest for new therapeutic agents.
The synthesis of 1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione presents unique challenges due to its complex stereochemistry and multiple functional groups. However, advancements in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as organometallic catalysis and asymmetric hydrogenation have been particularly effective in controlling the stereochemical outcome of reactions involving this molecule. These developments not only facilitate research but also pave the way for scaling up production for industrial applications.
From a computational chemistry perspective, 1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione has been subjected to extensive molecular modeling studies to understand its electronic properties and potential interactions with biological targets. These studies have revealed insights into how its specific conformational preferences might influence binding affinities and selectivity profiles. Such information is invaluable for rational drug design efforts aimed at optimizing potency while minimizing off-target effects.
The compound's potential extends beyond pharmaceutical applications; it has also shown promise in materials science research. For example, researchers are investigating how derivatives of this molecule can be incorporated into polymers or coatings to enhance thermal stability or mechanical strength. The unique combination of hydrophobicity provided by the alkyl groups and electron-withdrawing effects from the ketone moieties makes it a candidate for developing advanced functional materials.
In conclusion,1-(2,2-dimethylcyclopropyl)-2,4,4-trimethylpentane-1,3-dione (CAS No. 2005567-52-0) represents a structurally intriguing molecule with broad applications across multiple scientific disciplines. Its unique combination of functional groups and stereochemical features makes it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve,this compound is likely to play an increasingly important role in both academic research and industrial development efforts aimed at creating novel materials and therapeutics.
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